molecular formula C22H24N2O2S B2367452 3-(4-Ethylphenyl)sulfonyl-6-methyl-4-pyrrolidin-1-ylquinoline CAS No. 899356-08-2

3-(4-Ethylphenyl)sulfonyl-6-methyl-4-pyrrolidin-1-ylquinoline

Cat. No.: B2367452
CAS No.: 899356-08-2
M. Wt: 380.51
InChI Key: LJRODSAMQBLGKN-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)sulfonyl-6-methyl-4-pyrrolidin-1-ylquinoline is a chemical compound that belongs to the class of quinoline derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. It is characterized by its unique structure, which includes a quinoline core substituted with a sulfonyl group, an ethylphenyl group, and a pyrrolidinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenyl)sulfonyl-6-methyl-4-pyrrolidin-1-ylquinoline typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylphenyl)sulfonyl-6-methyl-4-pyrrolidin-1-ylquinoline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The quinoline core can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the quinoline core.

Scientific Research Applications

3-(4-Ethylphenyl)sulfonyl-6-methyl-4-pyrrolidin-1-ylquinoline has been investigated for its role in drug development. Clinical trials have shown promising results in the treatment of various cancers, including lung cancer and breast cancer

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)sulfonyl-6-methyl-4-pyrrolidin-1-ylquinoline involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with DNA and enzymes, potentially inhibiting their function. The sulfonyl group can enhance the compound’s binding affinity and specificity for its targets. Additionally, the pyrrolidinyl group may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylphenyl)sulfonyl-6-methyl-4-pyrrolidin-1-ylquinoline
  • 3-(4-Fluorophenyl)sulfonyl-6-methyl-4-pyrrolidin-1-ylquinoline
  • 3-(4-Chlorophenyl)sulfonyl-6-methyl-4-pyrrolidin-1-ylquinoline

Uniqueness

Compared to similar compounds, 3-(4-Ethylphenyl)sulfonyl-6-methyl-4-pyrrolidin-1-ylquinoline is unique due to the presence of the ethyl group on the phenyl ring. This substitution can influence the compound’s physicochemical properties, such as solubility and lipophilicity, which in turn can affect its biological activity and pharmacokinetics.

Properties

IUPAC Name

3-(4-ethylphenyl)sulfonyl-6-methyl-4-pyrrolidin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S/c1-3-17-7-9-18(10-8-17)27(25,26)21-15-23-20-11-6-16(2)14-19(20)22(21)24-12-4-5-13-24/h6-11,14-15H,3-5,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRODSAMQBLGKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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